molecular formula C16H23N5O B2840664 2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097928-92-0

2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2840664
CAS RN: 2097928-92-0
M. Wt: 301.394
InChI Key: CHEUTZLOBSLFDU-UHFFFAOYSA-N
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Description

2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H23N5O and its molecular weight is 301.394. The purity is usually 95%.
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Scientific Research Applications

Anti-Tumor Agents

Research into benzopyranylamine compounds, which share structural similarities with the queried compound, has shown that certain derivatives possess significant anti-tumor activities. These compounds have demonstrated total growth inhibition of human breast, CNS, and colon cancer cell lines in vitro at very low concentrations. Their unusual structures and in vitro activities have warranted further in vivo testing against breast and other susceptible human cancers (L. Jurd, 1996).

Tautomerism in Aza Heterocycles

The study of the tautomerism of aza heterocycles reveals the structural stability and transformation behaviors of similar compounds. For instance, certain pyrazolo[4,3-c]pyridin-3-one derivatives exist as zwitterions and show different stability profiles in crystal versus solution, leading to a variety of transformation products. This research can provide insights into the stability and reactivity of the target compound in different environments (A. Gubaidullin et al., 2014).

Synthesis of Pyridazinones

The synthesis of new pyridazin-6-ones and related compounds involves key intermediates that could be structurally related to the compound . This research area explores the synthesis routes and potential biological applications of pyridazinone derivatives, providing a foundation for developing novel compounds with specific properties (S. Sayed et al., 2002).

Stereochemistry and Drug Synthesis

Investigations into the stereochemistry of nucleophilic displacements on cyclopropyldibenzosuberanyl substrates offer insights into the synthesis of complex drug molecules. Such studies can inform the development of molecules with precise stereochemical configurations, enhancing their pharmacological profiles. This research has implications for the synthesis and optimization of compounds with specific therapeutic targets (C. J. Barnett et al., 2004).

Molecular Docking and Biological Screening

The exploration of novel heterocyclic compounds for anticancer and antimicrobial activities includes molecular docking and in vitro screening. This approach allows for the identification of compounds with potential therapeutic applications, including those related to the chemical structure of interest. The synthesis and characterization of such compounds provide valuable information for the development of new drugs (E. M. Flefel et al., 2018).

properties

IUPAC Name

2-[(1-propan-2-ylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-13(2)19-10-6-14(7-11-19)12-21-16(22)5-4-15(18-21)20-9-3-8-17-20/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEUTZLOBSLFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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